ethyl 1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorinated aniline moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and α-haloketones under acidic or basic conditions.
Introduction of the Fluoroaniline Moiety: The fluorinated aniline group is introduced via a nucleophilic substitution reaction, where 2-fluoroaniline reacts with an appropriate electrophilic intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-FLUOROANILINO)-2-OXOACETATE: Similar in structure but lacks the triazole ring.
1-(2-(1H-INDOL-3-YL)ETHYL)-3-(4-BROMOPHENYL)THIOUREA: Contains an indole ring instead of a triazole ring.
Uniqueness
ETHYL 1-[2-(2-FLUOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C13H13FN4O3 |
---|---|
Molecular Weight |
292.27 g/mol |
IUPAC Name |
ethyl 1-[2-(2-fluoroanilino)-2-oxoethyl]triazole-4-carboxylate |
InChI |
InChI=1S/C13H13FN4O3/c1-2-21-13(20)11-7-18(17-16-11)8-12(19)15-10-6-4-3-5-9(10)14/h3-7H,2,8H2,1H3,(H,15,19) |
InChI Key |
YTGZFISUJCLZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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